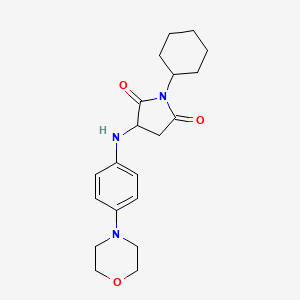

1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione” is a compound that features a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Physical And Chemical Properties Analysis

The empirical formula of “this compound” is C10H10N2O2 . The CAS Number is 32856-49-8 and the molecular weight is 190.20 .Applications De Recherche Scientifique

Découverte de médicaments

Les dérivés de pyrrolidine sont largement utilisés dans la découverte de médicaments en raison de leur structure polyvalente pour de nouveaux composés biologiquement actifs . Le cycle pyrrolidine à cinq chaînons est l'un des hétérocycles azotés largement utilisés par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines .

Traitement des maladies humaines

Le grand intérêt porté à cette structure saturée est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore en raison de l'hybridation sp3, de la contribution à la stéréochimie de la molécule et de la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .

Activité antioxydante

Il a été démontré que les alcaloïdes de pyrrolidine possèdent une activité antioxydante . Cela les rend potentiellement utiles dans le traitement des maladies où le stress oxydatif joue un rôle clé.

Activité anti-inflammatoire

Les alcaloïdes de pyrrolidine présentent également des propriétés anti-inflammatoires . Cela suggère des applications potentielles dans le traitement des affections inflammatoires.

Activité anticancéreuse

Certains dérivés de pyrrolidine ont montré une activité antitumorale puissante proche ou supérieure à celle des médicaments standard dans différentes lignées cellulaires cancéreuses .

Activité anti-hyperglycémique

Il a été constaté que les alcaloïdes de pyrrolidine ont des effets anti-hyperglycémiques , indiquant une utilisation potentielle dans le traitement du diabète.

Orientations Futures

The future directions for “1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione” and similar compounds could involve further exploration of their biological activities and potential applications in the treatment of various diseases . The design of new molecules could start by studying the binding conformation of similar compounds, which could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine-2,5-dione scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action of “1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione”. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been associated with various biological activities .

Biochemical Pathways

The pyrrolidine ring is a common feature in many bioactive compounds, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The physicochemical parameters of a compound can be influenced by environmental factors, which in turn can affect its biological activity .

Propriétés

IUPAC Name |

1-cyclohexyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c24-19-14-18(20(25)23(19)17-4-2-1-3-5-17)21-15-6-8-16(9-7-15)22-10-12-26-13-11-22/h6-9,17-18,21H,1-5,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMQPIRLSPLZJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)

![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)

![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/no-structure.png)

![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2570826.png)

![2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2570827.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2570830.png)

![4-(Propylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2570834.png)

![4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol](/img/structure/B2570836.png)

![3,4-dichloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide](/img/structure/B2570840.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2570842.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone](/img/structure/B2570843.png)